molecular formula C11H7ClF6O B14069933 1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one

1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14069933
M. Wt: 304.61 g/mol
InChI Key: AZVRDTDRIKEVPB-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzene with chloropropanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acid chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
  • 3,5-Bis(trifluoromethyl)benzaldehyde
  • 3,5-Bis(trifluoromethyl)benzoic acid

Uniqueness

1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of both trifluoromethyl groups and a chloropropanone moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C11H7ClF6O

Molecular Weight

304.61 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6O/c12-5-9(19)3-6-1-7(10(13,14)15)4-8(2-6)11(16,17)18/h1-2,4H,3,5H2

InChI Key

AZVRDTDRIKEVPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)CCl

Origin of Product

United States

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